molecular formula C7H7FN4 B8423623 5-(1-Azidoethyl)-2-fluoropyridine

5-(1-Azidoethyl)-2-fluoropyridine

Cat. No.: B8423623
M. Wt: 166.16 g/mol
InChI Key: DPVWKVPWHZMNQD-UHFFFAOYSA-N
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Description

5-(1-Azidoethyl)-2-fluoropyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a 1-azidoethyl group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to its dual functional groups, which enable applications in targeted drug delivery, polymer crosslinking, and bioorthogonal labeling.

Properties

Molecular Formula

C7H7FN4

Molecular Weight

166.16 g/mol

IUPAC Name

5-(1-azidoethyl)-2-fluoropyridine

InChI

InChI=1S/C7H7FN4/c1-5(11-12-9)6-2-3-7(8)10-4-6/h2-5H,1H3

InChI Key

DPVWKVPWHZMNQD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)F)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Properties

  • NMR Characteristics :
    Azidoethyl groups in compounds like (1-azidoethyl)benzene exhibit distinct $^1$H NMR signals for the ethyl chain (δ ~1.5–2.0 ppm for CH$3$, δ ~3.5–4.0 ppm for CH$2$N$_3$) and $^{13}$C NMR shifts for the azide-bearing carbon (δ ~50–60 ppm) . The 2-fluoropyridine moiety would likely show deshielded aromatic protons (e.g., δ ~8.0–8.5 ppm for H-6) due to the fluorine’s electronegativity, similar to 2-fluoropyridine derivatives .

  • Thermal Stability: Azido compounds are prone to thermal decomposition. For instance, benzyl azide (9a) decomposes explosively above 100°C . The stability of 5-(1-azidoethyl)-2-fluoropyridine may differ due to the electron-withdrawing fluorine, which could lower the activation energy for decomposition. Comparative studies with 5-azidoethylpyridine (non-fluorinated) would clarify this effect.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for introducing the azidoethyl group into 2-fluoropyridine derivatives?

  • Methodological Answer : The azidoethyl group can be introduced via nucleophilic aromatic substitution (SN_NAr) using lithium aminoborohydride (LAB) reagents. Optimize reaction conditions by maintaining room temperature, using 1.1 equivalents of the azide source in THF, and employing a modified aqueous workup (e.g., extraction with ethyl acetate and silica gel chromatography). Steric hindrance from bulky reagents reduces yields, so prioritize less hindered azide precursors .

Q. Which spectroscopic techniques are critical for characterizing 5-(1-azidoethyl)-2-fluoropyridine?

  • Methodological Answer :

  • ¹H NMR : Use spin-selective multiple-quantum (MQ)-SQ correlation experiments to resolve complex splitting patterns caused by scalar couplings in aromatic systems .
  • X-ray crystallography : Refine structures with SHELXL, analyzing dihedral angles between substituents (e.g., 38.82° between chlorophenyl and fluoropyridine moieties in analogs) to confirm stereoelectronic effects .
  • FT-IR : Identify the azide stretch (~2100 cm1^{-1}) to verify functional group incorporation.

Q. How can reaction intermediates during azide installation be stabilized?

  • Methodological Answer : Pre-activate 2-fluoropyridine with BH3_3·SMe2_2 to form a borane complex, enhancing electrophilicity at the reaction site. Monitor intermediate stability via UV-Vis spectroscopy for colored Meisenheimer complexes, which indicate SN_NAr progression .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in azide-functionalization reactions?

  • Methodological Answer : Contradictions arise from steric and electronic factors. For example, bulky LAB reagents (e.g., (S)-(+)-2-methylpiperidine-derived) yield 60% product vs. 97% with homopiperidinoborohydride. Use DFT calculations to model transition states and quantify steric maps. Validate with kinetic studies (e.g., variable-temperature NMR) to correlate reagent bulk with activation barriers .

Q. How does the 2-fluoropyridine scaffold influence DNA interaction in biological assays?

  • Methodological Answer : Assess DNA binding via fluorescence titration and UV absorption spectroscopy. Fluoropyridines with steric hindrance (e.g., 5-(1-azidoethyl) groups) induce DNA damage by intercalation or groove binding. Confirm apoptotic activity via flow cytometry (e.g., Annexin V/PI staining in A549 cells) and correlate with lipophilicity (logP measurements via HPLC) .

Q. What strategies resolve discrepancies in crystallographic data for fluoropyridine analogs?

  • Methodological Answer : For ambiguous electron density maps (e.g., azide group disorder), use iterative refinement in SHELXL with constraints (ISOR, DELU). Validate with ORTEP-3 visualizations to check thermal ellipsoids. Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., van der Waals forces) that stabilize crystal packing .

Q. How can computational modeling predict regioselectivity in click chemistry applications?

  • Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices and HOMO-LUMO gaps for azide-alkyne cycloadditions. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) to validate predictions. Solvent effects (e.g., THF vs. DMSO) can be modeled using polarizable continuum models (PCM) .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting biological activity data in fluoropyridine derivatives?

  • Methodological Answer :

  • Lipophilicity : Measure logP via reverse-phase HPLC and compare with cellular uptake rates (e.g., LC-MS quantification in SW480 cells).
  • Structural analogs : Synthesize derivatives with varying substituents (e.g., 5-fluoro vs. 5-chloro) and test antiproliferative activity via MTT assays.
  • Statistical validation : Use ANOVA to identify significant differences (p < 0.05) across replicates, accounting for batch-to-batch variability .

Q. What crystallographic software tools are essential for resolving structural ambiguities?

  • Methodological Answer :

  • SHELX suite : Refine high-resolution data with SHELXL, applying TWIN commands for twinned crystals .
  • WinGX : Integrate SHELX output with ORTEP-3 for graphical validation of bond lengths/angles. Use PLATON to check for missed symmetry or solvent-accessible voids .

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